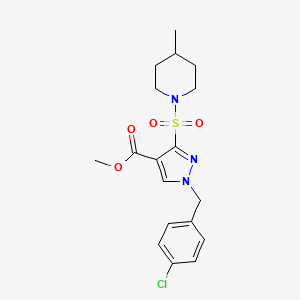

methyl 1-(4-chlorobenzyl)-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 1-[(4-chlorophenyl)methyl]-3-(4-methylpiperidin-1-yl)sulfonylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O4S/c1-13-7-9-22(10-8-13)27(24,25)17-16(18(23)26-2)12-21(20-17)11-14-3-5-15(19)6-4-14/h3-6,12-13H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAIAUEJOPYPDFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=NN(C=C2C(=O)OC)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-chlorobenzyl)-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the pyrazole ring.

Attachment of the Methylpiperidinyl Group: The methylpiperidinyl group can be attached through a sulfonylation reaction, where the pyrazole ring reacts with a sulfonyl chloride derivative of the methylpiperidinyl group.

Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 1-(4-chlorobenzyl)-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents like halides, sulfonates, and organometallic compounds are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated compounds.

Aplicaciones Científicas De Investigación

Methyl 1-(4-chlorobenzyl)-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of methyl 1-(4-chlorobenzyl)-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, thereby affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

Signal Transduction: The compound can modulate signal transduction pathways, influencing cellular responses and functions.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table compares key structural features of the target compound with two analogs from literature:

Electronic and Steric Effects

- Sulfonyl vs. Sulfanyl Groups : The target’s sulfonyl group (SO₂) is strongly electron-withdrawing, reducing pyrazole ring electron density compared to the sulfanyl (S-) groups in and . This may enhance stability and influence binding to electron-deficient biological targets .

- Piperidine vs. In contrast, ’s trifluoromethyl group (CF₃) and ’s phenyl group are rigid and hydrophobic .

Pharmacokinetic and Physicochemical Properties

- However, the 4-chlorobenzyl group may counterbalance this by enhancing lipophilicity.

- Metabolic Stability : The methyl ester in the target compound could undergo hydrolysis to a carboxylic acid in vivo, acting as a prodrug. ’s oxime ester is more reactive, possibly leading to faster metabolic degradation .

Actividad Biológica

Methyl 1-(4-chlorobenzyl)-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antibacterial activities.

Chemical Structure and Properties

The chemical formula of the compound is with a molecular weight of 411.9 g/mol. The structure features a pyrazole ring, a sulfonyl group, and a chlorobenzyl moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 411.9 g/mol |

| CAS Number | 1251703-48-6 |

Biological Activities

Antitumor Activity:

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A study highlighted the effectiveness of pyrazole derivatives in inhibiting BRAF(V600E), EGFR, and Aurora-A kinase, which are critical targets in cancer therapy .

Anti-inflammatory Effects:

Pyrazoles are also recognized for their anti-inflammatory properties. They can inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation-related symptoms .

Antibacterial and Antifungal Properties:

Several studies have reported the antibacterial and antifungal activities of pyrazole derivatives. This compound may possess similar properties, potentially making it useful in treating infections caused by resistant bacteria and fungi .

Case Studies

-

Combination Therapy in Breast Cancer:

A study investigated the effects of combining pyrazole derivatives with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain pyrazoles enhanced the cytotoxic effects of doxorubicin, particularly in the more aggressive MDA-MB-231 cell line. This synergistic effect suggests that this compound could be explored in combination therapies for improved treatment outcomes . -

Antifungal Activity Evaluation:

Research on related pyrazole derivatives demonstrated significant antifungal activity against various phytopathogenic fungi. The structure-activity relationship (SAR) studies indicated that modifications to the pyrazole ring could enhance antifungal potency, suggesting that similar modifications might be applicable to this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for methyl 1-(4-chlorobenzyl)-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate?

- Methodology : The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-ketoesters or aldehydes (e.g., as described for analogous pyrazole-carboxylates in and ).

- Step 2 : Sulfonylation at the pyrazole C3 position using 4-methylpiperidine sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 3 : Benzylation at the N1 position with 4-chlorobenzyl bromide in the presence of a base like potassium carbonate .

- Optimization : Reaction yields improve with controlled temperatures (0–5°C for sulfonylation) and inert atmospheres (argon/nitrogen). Purity is enhanced via recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are essential for structural confirmation of this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the pyrazole ring (δ 6.5–8.0 ppm for aromatic protons), sulfonyl group (δ 3.0–3.5 ppm for piperidinyl protons), and methyl ester (δ 3.7–3.9 ppm) .

- FT-IR : Confirm sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and ester (C=O stretch at ~1700 cm⁻¹) functionalities .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles (e.g., mean C–C bond length = 1.39 Å for pyrazole rings, as in ) .

Advanced Research Questions

Q. How can researchers design biological activity assays for this compound, particularly for antimicrobial or anti-inflammatory targets?

- Antimicrobial Testing :

- Broth Microdilution : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing protocols in for pyrazole-sulfonamide derivatives .

- Time-Kill Assays : Assess bactericidal kinetics at 2× MIC over 24 hours .

- Anti-Inflammatory Screening :

- COX-2 Inhibition : Use enzyme-linked immunosorbent assays (ELISA) to measure prostaglandin E2 (PGE2) suppression in lipopolysaccharide (LPS)-stimulated macrophages .

Q. What computational strategies predict the binding affinity of this compound with enzymes like carbonic anhydrase or cyclooxygenase?

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions between the sulfonyl group and catalytic zinc in carbonic anhydrase (e.g., PDB ID: 3LXG) .

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structural features (e.g., 4-chlorobenzyl substituent) with inhibitory activity .

Q. How do substituent modifications (e.g., chlorobenzyl vs. methylpiperidinyl sulfonyl) impact bioactivity?

- Chlorobenzyl Group : Enhances lipophilicity (logP > 3), improving membrane permeability but potentially reducing aqueous solubility .

- Methylpiperidinyl Sulfonyl : Increases hydrogen-bonding capacity with enzyme active sites (e.g., carbonic anhydrase) via sulfonyl oxygen interactions .

- Analog Design : Replace 4-chlorobenzyl with fluorobenzyl (synthesized via similar routes in ) to study electronic effects on activity .

Q. What stability and degradation studies are critical for long-term storage of this compound?

- Stability Tests :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (typically >200°C for sulfonamide derivatives) .

- HPLC-PDA : Monitor purity under accelerated conditions (40°C/75% RH for 6 months) .

Methodological Tables

Table 1 : Key Physicochemical Properties

Table 2 : Recommended Synthetic Conditions

| Step | Reagent/Conditions | Yield Optimization Tips |

|---|---|---|

| 1 | Hydrazine + β-ketoester, 80°C, 6 hr | Use anhydrous ethanol as solvent |

| 2 | 4-Methylpiperidine sulfonyl chloride, 0°C, 2 hr | Add dropwise under N₂ |

| 3 | 4-Chlorobenzyl bromide, K₂CO₃, DMF, 24 hr | Stir at 50°C for faster reaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.